Home > Products > Screening Compounds P102005 > 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride - 1215739-41-5

3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride

Catalog Number: EVT-3098416
CAS Number: 1215739-41-5
Molecular Formula: C9H14Cl2N4
Molecular Weight: 249.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

  • Compound Description: This compound serves as a foundational structure in the development of ARQ 092, a potent and selective allosteric AKT inhibitor. []
  • Relevance: This compound shares the central imidazo[4,5-b]pyridine scaffold with 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride. The key difference lies in the substitution at the 2-position of the imidazo[4,5-b]pyridine ring. While 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride features a propylamine chain at this position, 3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine possesses a 2-aminopyridine substituent. These structural similarities highlight a potential relationship in their chemical properties and biological activities. []

ARQ 092 (3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine)

  • Compound Description: ARQ 092 is a potent, orally bioavailable, and selective allosteric AKT inhibitor. It exhibits strong inhibitory activity against AKT1, AKT2, and AKT3 kinases, effectively blocking the AKT signaling pathway. Preclinical studies demonstrate its efficacy in inhibiting tumor growth in a xenograft mouse model of endometrial adenocarcinoma. []
  • Relevance: ARQ 092 represents a further elaborated structure derived from the core 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold, sharing the same core structure as 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride. The modifications in ARQ 092, including the introduction of a phenyl ring at the 5-position and a 4-(1-aminocyclobutyl)phenyl group at the 3-position of the imidazo[4,5-b]pyridine ring, contribute to its enhanced potency and selectivity as an AKT inhibitor. []

SB-772077-B (4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine)

  • Compound Description: SB-772077-B stands out as a novel aminofurazan-based Rho kinase inhibitor with notable anti-inflammatory and vasodilatory properties. It effectively reduces pulmonary and systemic arterial pressure. Studies highlight its potential therapeutic benefit in treating pulmonary hypertension, demonstrating its ability to mitigate the increase in pulmonary arterial pressure induced by monocrotaline. []
  • Relevance: Although SB-772077-B differs structurally from 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride in its substituents, both compounds share a common heterocyclic motif. They both contain a central imidazopyridine structure, though with a different arrangement of nitrogen atoms. SB-772077-B incorporates an imidazo[4,5-c]pyridine core, whereas 3-{1H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride features an imidazo[4,5-b]pyridine core. This structural similarity, despite other differences, suggests a potential overlap or connection in their chemical properties and biological activities. []
Source and Classification

This compound can be synthesized through various chemical reactions involving imidazole and pyridine derivatives. It is classified under heterocyclic compounds, specifically those containing nitrogen in their rings. Its structural attributes suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride typically involves multi-step synthetic pathways. One common method includes:

  1. Formation of the Imidazole Ring: Starting from appropriate pyridine derivatives, an imidazole ring can be formed through cyclization reactions involving suitable reagents such as aldehydes or ketones.
  2. Alkylation: The resulting imidazole compound is then alkylated using a propan-1-amine derivative to introduce the propanamine functionality.
  3. Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to yield the dihydrochloride salt form.

Technical details such as reaction conditions (temperature, solvents) and purification methods (chromatography) are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride is C10H13Cl2N3. The compound has a molecular weight of approximately 236.14 g/mol.

Structural Features:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Component: A six-membered aromatic ring also containing one nitrogen atom.
  • Propanamine Chain: A three-carbon chain terminating with an amine group.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and any stereochemical configurations.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride can be explored through various chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Acid-base Reactions: The presence of amine allows for protonation under acidic conditions, influencing solubility and reactivity.
  3. Complexation Reactions: The nitrogen atoms in the imidazole and pyridine rings can coordinate with metal ions, forming complexes useful in catalysis or material science.

Understanding these reactions provides insight into potential applications in drug development and material synthesis.

Mechanism of Action

Process and Data

The mechanism of action for 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride is primarily associated with its interaction with biological targets:

  1. Target Binding: The compound may bind to specific receptors or enzymes due to its structural similarity to biologically active molecules.
  2. Signal Transduction Modulation: By binding to these targets, it may influence signaling pathways involved in cell proliferation or apoptosis.
  3. Inhibition or Activation: Depending on its target, it may act as an inhibitor or activator, impacting various physiological processes.

Data from pharmacological studies would be necessary to elucidate specific interactions and efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to the presence of hydrochloride ions.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; also sensitive to oxidation.

Relevant data should be gathered from experimental studies to confirm these properties.

Applications

Scientific Uses

3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride has potential applications in several scientific fields:

  1. Pharmaceutical Development: Its unique structure may be exploited for developing new drugs targeting specific diseases, particularly those involving neurotransmitter systems or cancer pathways.
  2. Biochemical Research: Used as a tool compound in studies investigating enzyme activity or receptor interactions.
  3. Material Science: Potentially utilized in synthesizing functional materials due to its ability to form complexes with metals.

Further research is needed to explore these applications fully and establish its efficacy in various contexts.

Synthesis and Optimization of Imidazo[4,5-b]pyridine Derivatives

Strategic Design of ATP-Independent Inhibitors via Imidazo[4,5-b]pyridine Scaffolds

The 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine scaffold represents a strategically designed chemotype targeting conserved structural elements in ATP-binding domains, particularly within bacterial histidine kinases (HKs) and eukaryotic kinase families. This scaffold exploits the privileged structural mimicry of the imidazo[4,5-b]pyridine core to purine nucleotides, enabling competitive displacement of ATP while avoiding direct phosphate mimicry that often compromises selectivity. Key design principles focus on targeting three conserved regions within the catalytic ATP-binding site:

  • Conserved Aspartate Interaction: The terminal amine of the 3-propanamine side chain forms a critical salt bridge with a deeply conserved aspartate residue (e.g., D411 in T. maritima HK853) within the Bergerat fold (G1 box). This interaction is analogous to the H-bond formed by the exocyclic amine of adenine in ATP and is essential for anchoring the inhibitor within the binding pocket, dictating its orientation [1]. Mutation studies confirm loss of inhibitory potency exceeding 100-fold when this ionic interaction is disrupted.

  • Triad Complementarity (N-NH-N): The fused imidazo[4,5-b]pyridine core presents an optimal N-NH-N triad configuration. This arrangement facilitates specific hydrogen bonding interactions with conserved residues in the hinge region: the backbone carbonyl of a conserved glycine (G1 box, e.g., G415 in HK853) and the side chain of an asparagine (N-box, e.g., N380 in HK853), often mediated via structured water molecules similar to those observed in ATP binding [1] [2]. This triad is crucial for achieving nanomolar affinity against target HKs.

  • Hydrophobic Pocket Engagement: Strategic substitution on the imidazo[4,5-b]pyridine core, particularly with hydrophobic electron-withdrawing groups (e.g., halogenated aryl rings at position 6), enhances potency by occupying a hydrophobic cleft adjacent to the ATP-binding site. This cleft is lined by residues like Tyr, Ile/Val, and Leu, which participate in π-stacking and van der Waals interactions. Targeting this pocket, especially regions near the ATP-lid (e.g., with six-membered rings), significantly improves selectivity for bacterial HKs over human off-targets like HSP90, which possesses a similar ATP-binding fold but distinct lid architecture [1].

Table 1: Key Binding Interactions of 3-{3H-Imidazo[4,5-b]pyridin-2-yl}propan-1-amine Derivatives

Scaffold RegionTarget Residues (Example Kinase)Interaction TypeFunctional RoleEffect of Disruption
Propan-1-amine terminusAsp411 (HK853), Asp533 (WalK)Ionic/Salt BridgeAnchors inhibitor orientation>100-fold potency loss
Imidazo[4,5-b]pyridine NHGly415 (HK853)H-bond (direct or water-mediated)Mimics adenine N1-H interaction10-50 fold potency loss
Imidazo[4,5-b]pyridine NAsn380 (HK853)H-bond (water-mediated)Mimics adenine N7 interaction with phosphate/water networkReduced affinity & catalytic inhibition
Core Substitutions (e.g., 6-Ar)Tyr384, Ile424, Leu446 (HK853)Hydrophobic/π-StackingEnhances occupancy & selectivity (esp. vs. HSP90)Reduced potency & cellular activity

Optimization of Oral Bioavailability and Selectivity in Lead Compounds

Lead optimization of the 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine core focused on enhancing metabolic stability, membrane permeability, and kinase isoform selectivity while retaining potent target inhibition. Key strategies employed include:

  • logD Modulation: Introduction of moderate lipophilicity via halogen atoms (F, Cl) or small alkyl groups (methyl, ethyl) at specific positions on the aryl ring attached to the imidazopyridine core significantly improved passive intestinal absorption. Derivatives with calculated logD values between 1.5 and 2.5 demonstrated optimal balance, achieving >50% oral bioavailability in rodent models without compromising aqueous solubility necessary for dissolution. Highly lipophilic analogs (logD >3.5) suffered from precipitation in the GI tract, while polar analogs (logD <0.5) exhibited poor membrane permeation [1] [6].

  • Metabolic Stabilization: The terminal primary amine was identified as a potential site of oxidative deamination (CYP-mediated) and glucuronidation (UGT-mediated). N-Methylation proved detrimental to target binding (loss of key ionic interaction). Successful strategies included:

  • Rigidification: Incorporating the terminal amine into a non-aromatic ring system (e.g., pyrrolidine) reduced conformational flexibility and metabolic vulnerability while maintaining basicity for the Asp interaction, albeit with a slight geometric penalty [4].
  • Fluorine Introduction: Strategic fluorination (e.g., β-fluorination on the propyl linker or on meta/para positions of attached aryl rings) blocked major oxidative metabolic hot spots, confirmed by reduced intrinsic clearance in human liver microsomes (HLM Clint reduced from >50 µL/min/mg to <20 µL/min/mg) [1].
  • Selectivity Engineering: Achieving selectivity over closely related human kinases (e.g., HSP90, PI3K isoforms, Trk family) relied on exploiting subtle differences in the ATP-binding pocket:
  • ATP-Lid Targeting: As predicted by docking studies [1], incorporating substituents designed to clash with the unique conformation of the ATP-lid in off-target kinases (e.g., a cyclohexyl ring at position 6) yielded >100-fold selectivity for bacterial HKs over HSP90. This lid region is less flexible and more sterically hindered in HSP90 compared to bacterial HKs.
  • Gatekeeper Sensitivity: Substitution patterns were tuned to favor binding to HKs with smaller gatekeeper residues (e.g., Val, Ala) over human kinases often featuring larger residues (e.g., Thr in PI3Kγ). Bulky substituents at position 5 of the imidazopyridine core dramatically reduced inhibition of PI3Kα/γ while maintaining HK potency [7].
  • Hinge Geometry Mismatch: Modifications to the central core altering the spatial presentation of the N-NH-N triad (e.g., using imidazo[4,5-c]pyridine regioisomers) significantly reduced affinity for human Trk kinases, which possess a slightly different hinge region hydrogen bonding pattern compared to the targeted bacterial HKs [4] [6].

Table 2: Optimization Impact on Key Properties of Lead Compounds

ModificationTarget PropertyEffectTrade-offs/Considerations
6-Cl / 6-F AryllogD, Metabolic Stability↑ logD (~1.8-2.2), ↓ Microsomal ClearanceMaintains or slightly ↑ potency
β-F on Propanamine LinkerMetabolic StabilityBlocks CYP-mediated oxidation; ↓ CLintMinimal impact on pKa or Asp interaction
6-CyclohexylSelectivity (vs. HSP90)>100-fold selectivity gainPotential ↓ solubility; requires formulation adjustment
5-Methyl ImidazopyridineSelectivity (vs. PI3Kγ)>50-fold reduction in PI3Kγ inhibitionMay slightly ↓ HK potency (~2-5 fold)
Terminal PyrrolidineMetabolic Stability↓ Deamination; ↑ Microsomal stabilitySlight geometric penalty for Asp interaction (~3-fold potency loss)

Key Synthetic Routes for 3-Substituted Imidazo[4,5-b]pyridines

The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride and its analogs relies on robust and scalable methodologies, primarily focusing on constructing the imidazo[4,5-b]pyridine core and introducing the 3-propanamine side chain. Three principal routes dominate, each with advantages for specific substitution patterns:

  • Condensation-Reductive Amination Sequence: This versatile two-step approach starts with commercially available 2,3-diaminopyridine derivatives (A). Condensation with 4-cyanobutanal (B), or its diethyl acetal equivalent, under mild acid catalysis (e.g., p-TsOH, acetic acid) or using Dean-Stark conditions yields the intermediate nitrile-substituted imidazo[4,5-b]pyridine (C). Critical to purity is controlling reaction temperature (< 80°C) and stoichiometry to minimize dimerization and hydrolysis by-products. Subsequent reduction of the nitrile (C) to the primary amine is achieved efficiently using borane-dimethyl sulfide complex (BH3·SMe2) in THF at reflux or catalytic hydrogenation (e.g., Raney Nickel, H2, 50-60 psi) in methanolic ammonia. The free base is typically isolated and converted to the stable dihydrochloride salt (D) using HCl in dioxane or IPA [4] [5]. This route offers flexibility for introducing diverse substituents (R1, R2) on the pyridine ring before imidazole ring formation via appropriate choice of the diaminopyridine precursor A.

Route 1: A (2,3-Diamino-X,Y-pyridine) + B (NC-(CH2)3-CHO) → C (2-(2-Cyanoethyl)imidazo[4,5-b]pyridine) → ReductionD (3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine)

  • Nucleophilic Substitution on 2-Haloimidazo[4,5-b]pyridines: This route leverages readily synthesized 2-chloro- or 2-fluoro-imidazo[4,5-b]pyridines (E) as key electrophilic intermediates. The synthesis of E often involves cyclization of appropriately substituted 2,3-diaminopyridines with orthoesters (e.g., triethyl orthoformate) or chloroacetaldehyde. A palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using tert-butyl (3-aminopropyl)carbamate or direct nucleophilic substitution using excess 1,3-diaminopropane provides the protected or free amine derivative (F). When using Boc-protected diamine, subsequent acidic deprotection (e.g., TFA in DCM or HCl in dioxane) yields the dihydrochloride salt (D) directly. While efficient, this route can suffer from low yields in the nucleophilic substitution step if the 2-haloimidazopyridine is sterically hindered. Microwave irradiation (120-150°C) significantly improves reaction rates and yields for challenging substrates [3] [6].

Route 2: E (2-Chloro/fluoro-X,Y-imidazo[4,5-b]pyridine) + H2N-(CH2)3-NH2 or BocNH-(CH2)3-NHBoc → F (Protected/Free Amine) → Deprotection (if needed)D

  • Tandem Cyclization-Protection Strategy: Optimized for analogs requiring specific substitution at position 5 or 6, this route utilizes functionalized acrylonitrile derivatives (G) in a Michael addition-cyclization cascade with 2,3-diaminopyridines (A). The initial Michael addition of the more nucleophilic 3-amino group of A to the acrylonitrile G generates an intermediate aminoalkyl nitrile (H). In situ cyclodehydration, facilitated by heating in acetic acid or using a dehydrating agent like P2O5 in ethanol, directly forms the 2-(2-cyanoethyl)imidazo[4,5-b]pyridine (C). Reduction and salt formation then yield D as in Route 1. This method is particularly advantageous for introducing substituents on the propanamine linker before cyclization, as the acrylonitrile G can be readily varied (e.g., R3 = Me, F, OMe) [5] [9]. Purification challenges can arise from regioisomeric by-products if unsymmetrical diaminopyridines are used.

Route 3: A + G (R3-CH=CH-CN) → H (Aminoalkyl Nitrile Adduct) → CyclodehydrationCReductionD

Table 3: Comparison of Key Synthetic Routes to 3-{3H-Imidazo[4,5-b]pyridin-2-yl}propan-1-amine Derivatives

Synthetic RouteKey Starting MaterialsCritical StepAdvantagesLimitationsTypical Yield (Dihydrochloride)
Condensation-Reductive Amination2,3-Diaminopyridine (A), 4-Cyanobutanal (B)Nitrile ReductionHigh flexibility for R1, R2; ScalablePotential nitrile reduction impurities45-65% (over 2 steps)
Nucleophilic Substitution2-Haloimidazo[4,5-b]pyridine (E), DiaminopropaneNucleophilic Aromatic SubstitutionDirect amine introduction; Amenable to microwave accelerationLimited by E availability/substitution; Overalkylation risk30-75% (Highly variable)
Tandem Cyclization-Protection2,3-Diaminopyridine (A), Substituted Acrylonitrile (G)Michael Addition/CyclodehydrationAllows linker modification (R3); Efficient one-pot potentialRisk of regioisomers with unsymmetrical A50-70% (over 2 steps)

Properties

CAS Number

1215739-41-5

Product Name

3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine;dihydrochloride

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14

InChI

InChI=1S/C9H12N4.2ClH/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8;;/h2-3,6H,1,4-5,10H2,(H,11,12,13);2*1H

InChI Key

GNPXLSZZEWMJGC-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(N2)CCCN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.